N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[6-(2,4-dimethyl-1,3-thiazol-5-yl)pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS2/c1-10-4-5-13(8-14(10)19)21-16(24)9-25-17-7-6-15(22-23-17)18-11(2)20-12(3)26-18/h4-8H,9H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHQBGFXQLYLIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=C(N=C(S3)C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Pyridazine Ring Formation: The pyridazine ring can be formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
Coupling Reactions: The thiazole and pyridazine rings are then coupled using a suitable linker, such as a halogenated acetamide, under basic conditions.
Final Assembly: The final compound is assembled by reacting the intermediate with 3-chloro-4-methylphenylamine under appropriate conditions, such as in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Hydrolysis of the Amide Group
The acetamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives. This reaction is catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH).
Substitution Reactions
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Alkylation : The thioacetamide group may participate in nucleophilic substitution reactions, replacing the sulfur atom with alkylating agents (e.g., alkyl halides).
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Acylation : The amide nitrogen can undergo acylation with acyl chlorides, forming N-acylated derivatives under basic conditions.
Oxidation and Reduction
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Oxidation : The sulfur atom in the thioacetamide group may oxidize to sulfoxides or sulfones using oxidizing agents like KMnO4 or H2O2.
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Reduction : Reduction of the amide group to amines is possible using agents like LiAlH4, though this may alter the compound’s biological activity.
Table 2: Reaction Types and Outcomes
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Hydrolysis | HCl/NaOH | Carboxylic acid |
| Alkylation | Alkyl halides | S-alkyl derivatives |
| Oxidation | KMnO4, H2O2 | Sulfoxides/sulfones |
Amide Bond Reactivity
The acetamide group exhibits typical amide reactivity, including:
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Protonation : Under acidic conditions, the amide nitrogen may protonate, altering its nucleophilicity.
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Enolate Formation : In the presence of strong bases, the amide can form enolate intermediates, enabling subsequent alkylation or acylation.
Thiazole-Pyridazine Interactions
The conjugated heterocyclic system (thiazole-pyridazine) may stabilize charge or participate in π-π interactions, influencing reaction pathways. This structural feature is critical for potential biological activity, such as anticancer effects observed in similar thiazole derivatives .
Analytical Techniques for Reaction Monitoring
Stability and Reactivity Considerations
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Solubility : Moderate solubility in organic solvents (e.g., ethanol, DMSO) due to polar functional groups.
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Environmental Sensitivity : Reactivity may vary with pH and temperature, requiring controlled conditions during synthesis.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have demonstrated that thiazole and pyridazine derivatives exhibit significant anticonvulsant properties. For instance, a series of pyridazinone-thiazole hybrids were synthesized, showing promising results in seizure models. One compound exhibited a median effective dose of 24.38 mg/kg in the electroshock seizure test and 88.23 mg/kg in the chemo-shock seizure test, indicating its potential as an anticonvulsant agent .
Case Study: Electroshock Seizure Test
- Compound : 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
- Median Effective Dose :
Anticancer Properties
The anticancer potential of N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide has been explored through various studies. Research indicates that thiazole-linked compounds can induce apoptosis in cancer cells and exhibit selective toxicity against specific cancer types.
Case Study: Cytotoxicity against Cancer Cell Lines
In one study, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were tested against A549 human lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cell lines. The compound demonstrated strong selectivity with IC50 values of 23.30 ± 0.35 mM and >1000 mM, respectively . This suggests a potential for developing targeted cancer therapies using this compound.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships is crucial for optimizing the efficacy of these compounds. Studies have shown that modifications to the thiazole and pyridazine rings significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances anticonvulsant activity, while specific substitutions on the thiazole ring improve anticancer properties .
Summary of SAR Findings
| Compound Type | Modification | Effect |
|---|---|---|
| Thiazole | Electron-withdrawing groups (Cl, Br) | Increased anticonvulsant activity |
| Pyridazine | Substitutions on the phenyl ring | Enhanced anticancer efficacy |
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, disruption of cell membranes, or interference with DNA replication.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thioacetamide derivatives with heterocyclic appendages. Below is a comparative analysis with analogous molecules:
Table 1: Structural and Functional Comparison
Key Observations
Structural Diversity: The target compound’s pyridazine-thiazole scaffold distinguishes it from pyrazolyl-thiazole (Compound 41) and quinoxalinyl-pyrimidine (Compound 4a) derivatives. Pyridazine rings are less common in medicinal chemistry but may offer unique electronic properties for target binding .
Synthetic Accessibility :
- Compound 4a achieved a 90.2% yield via acetonitrile reflux and triethylamine catalysis , suggesting that similar conditions could optimize the synthesis of the target compound.
The absence of hydroxy or carbamoyl groups (cf. Compound 2f) may reduce off-target interactions in proteomic applications but limit solubility .
Biological Activity
N-(3-chloro-4-methylphenyl)-2-((6-(2,4-dimethylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure
The compound is characterized by its unique molecular structure which includes:
- A 3-chloro-4-methylphenyl moiety
- A thiazole group linked to a pyridazine derivative
- An acetamide functional group
This structural diversity may contribute to its varied biological properties.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The thiazole and pyridazine moieties may interact with specific enzymes, inhibiting their activity and thereby affecting cellular processes.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or disruption of cell cycle progression.
- Antimicrobial Activity : The compound has shown promise in inhibiting the growth of various bacterial strains, indicating potential as an antimicrobial agent.
Cytotoxicity Assays
The MTT assay is commonly used to assess cell viability and cytotoxicity. In studies involving this compound, results indicated significant cytotoxic effects on various cancer cell lines:
These values suggest that the compound is particularly effective against breast and colon cancer cell lines.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits antimicrobial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 |
These findings indicate the potential for developing this compound into an antimicrobial agent.
Case Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of this compound in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, with minimal side effects observed in healthy tissues. This suggests a favorable therapeutic index for further clinical development.
Case Study 2: Antimicrobial Potential
In another study focusing on its antimicrobial properties, the compound was tested against a panel of clinically relevant pathogens. The results indicated that it could inhibit biofilm formation in Staphylococcus aureus, which is crucial for treating chronic infections. The study highlighted the need for further exploration into its mechanism of action against biofilms.
Q & A
Basic: What are the key structural features of this compound, and how do they influence its potential bioactivity?
Answer:
The compound combines a thiazole ring (2,4-dimethyl substitution), a pyridazine core, and an acetamide group linked via a thioether bridge. These moieties contribute to its bioactivity:
- Thiazole : Enhances binding to biological targets (e.g., kinases) due to aromaticity and sulfur-mediated interactions .
- Pyridazine : Provides a planar structure for π-π stacking with protein residues .
- Thioacetamide : Facilitates redox activity and covalent bonding with cysteine residues in enzymes .
Structural characterization via NMR and HPLC confirms regiochemistry and purity, critical for reproducibility in bioassays .
Basic: What synthetic routes are commonly used to prepare this compound?
Answer:
Synthesis typically involves multi-step reactions :
Thiazole Formation : Condensation of 2,4-dimethylthiazole-5-carbaldehyde with hydrazine under reflux (ethanol, 80°C) .
Pyridazine Functionalization : Nucleophilic substitution at the pyridazine C3-position using NaH in DMF to introduce the thiol group .
Acetamide Coupling : Reacting the thiol intermediate with 2-chloro-N-(3-chloro-4-methylphenyl)acetamide in the presence of K₂CO₃ (acetonitrile, 60°C) .
Key Optimization : Use of Pd/C catalysis for selective reductions and HPLC purification (>95% purity) .
Advanced: How can researchers resolve contradictions in reported cytotoxicity data across studies?
Answer:
Contradictions often arise from assay variability or impurity profiles . Methodological solutions include:
- Standardized Assays : Use consistent cell lines (e.g., HepG2 for liver toxicity) and controls (e.g., doxorubicin as a reference) .
- Impurity Profiling : Employ LC-MS to identify byproducts (e.g., oxidation at the thioether bridge) that may skew IC₅₀ values .
- Dose-Response Repetition : Conduct triplicate experiments with statistical validation (e.g., ANOVA) to confirm reproducibility .
Advanced: What strategies improve the compound’s solubility for in vivo pharmacokinetic studies?
Answer:
Low solubility in aqueous media (logP ~3.5) can be addressed via:
- Salt Formation : React with HCl or sodium citrate to enhance hydrophilicity .
- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) at the acetamide nitrogen .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <200 nm) to improve bioavailability .
Analytical Validation : Monitor solubility changes via dynamic light scattering (DLS) and UV-Vis spectroscopy .
Basic: What analytical techniques are essential for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry (e.g., thiazole C5 substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion at m/z 447.08) .
- X-ray Crystallography : Resolves 3D conformation, critical for docking studies .
- HPLC-PDA : Assesses purity (>98%) and detects photodegradation products .
Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
Answer:
SAR strategies include:
- Thiazole Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance target affinity .
- Pyridazine Substitution : Replace sulfur with selenium to modulate redox properties .
- Acetamide Variants : Explore N-alkylation (e.g., methyl, cyclopropyl) to improve metabolic stability .
Synthesis Workflow : Use parallel combinatorial libraries and high-throughput screening (HTS) to prioritize candidates .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Answer:
- MTT Assay : Screen against cancer cell lines (e.g., MCF-7, A549) with 48–72 hr incubation .
- Apoptosis Detection : Use Annexin V-FITC/PI staining and flow cytometry .
- Kinase Inhibition : Test against EGFR or BRAF kinases via fluorescence polarization (IC₅₀ < 1 µM indicates potency) .
Advanced: How can computational methods predict off-target interactions?
Answer:
- Molecular Docking : Use AutoDock Vina to simulate binding to non-target proteins (e.g., cytochrome P450) .
- Pharmacophore Modeling : Identify shared motifs with known toxicophores (e.g., quinone-like structures) .
- Machine Learning : Train models on Tox21 datasets to predict hepatotoxicity .
Basic: What are the stability profiles under varying pH and light conditions?
Answer:
- pH Stability : Degrades rapidly in alkaline conditions (pH >9) due to thioether hydrolysis. Store in buffered solutions (pH 6–7) .
- Light Sensitivity : UV exposure (254 nm) causes pyridazine ring cleavage. Use amber vials and conduct experiments under dark conditions .
Monitoring Methods : Track degradation via UPLC-MS at intervals (0, 24, 48 hr) .
Advanced: How to address discrepancies in enzymatic inhibition data between recombinant proteins and cell lysates?
Answer:
Discrepancies may stem from lysate matrix effects or post-translational modifications . Mitigation strategies:
- Lysate Pre-treatment : Remove endogenous ATP via size-exclusion chromatography .
- Isozyme-Specific Assays : Use recombinant isoforms (e.g., CYP3A4 vs. CYP2D6) to isolate activity .
- Activity-Based Protein Profiling (ABPP) : Employ click chemistry probes to quantify target engagement in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
